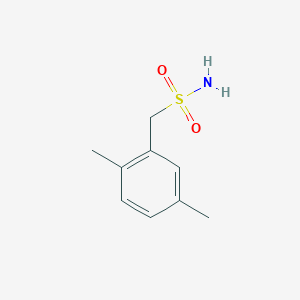

(2,5-Dimethylphenyl)methanesulfonamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylphenyl)methanesulfonamide typically involves the reaction of 2,5-dimethylaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:

2,5-dimethylaniline+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.

Types of Reactions:

Substitution Reactions: this compound undergoes electrophilic aromatic substitution reactions such as nitration and bromination.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nitration: Typically involves nitric acid and sulfuric acid.

Bromination: Uses bromine in glacial acetic acid containing hydrobromic acid.

Major Products:

Nitration: Produces nitro derivatives of this compound.

Bromination: Produces bromo derivatives of this compound.

Applications De Recherche Scientifique

(2,5-Dimethylphenyl)methanesulfonamide has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of (2,5-Dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target molecules, affecting their activity and function . The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- N-(Phenyl)methanesulfonamide

- N-(3-Methylphenyl)methanesulfonamide

- N-(3,5-Dichlorophenyl)methanesulfonamide

Comparison: (2,5-Dimethylphenyl)methanesulfonamide is unique due to the presence of two methyl groups at the 2 and 5 positions on the phenyl ring. This structural feature can influence its reactivity and interactions compared to other methanesulfonamides. For example, the methyl groups can affect the compound’s steric and electronic properties, leading to differences in its chemical behavior and biological activity .

Activité Biologique

(2,5-Dimethylphenyl)methanesulfonamide is an organic compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to a phenyl ring with two methyl substituents at the 2 and 5 positions. This structural configuration influences its biological activity, making it a subject of interest in pharmaceutical research.

- Molecular Formula : C₉H₁₃N₁O₂S

- Molecular Weight : 197.27 g/mol

- Structural Features : The presence of two methyl groups at the 2 and 5 positions on the phenyl ring enhances its steric and electronic properties, which can affect its interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target molecules, influencing their activity and function. This interaction can lead to significant changes in enzyme activity and cellular signaling pathways, potentially modifying gene expression related to metabolic processes .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antibacterial Activity : Similar compounds within the sulfonamide class have shown effectiveness against bacterial infections by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates, disrupting essential biochemical pathways and leading to therapeutic effects .

- Potential Applications : It is being investigated for potential applications in drug discovery, particularly as a lead compound for developing new therapeutic agents targeting specific biological pathways.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two methyl groups on phenyl ring | Antibacterial, enzyme inhibition |

| N-(Phenyl)methanesulfonamide | Single phenyl group | Broad antibiotic activity |

| N-(3-Methylphenyl)methanesulfonamide | One methyl group on phenyl ring | Antimicrobial properties |

| N-(3,5-Dichlorophenyl)methanesulfonamide | Chlorine substituents affecting reactivity | Potential anti-cancer properties |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Interaction : Research demonstrated that this compound interacts with dihydropteroate synthase, leading to significant inhibition of bacterial growth in vitro. The study highlighted its potential as a novel antibacterial agent.

- Gene Expression Modulation : Another study investigated its effects on gene expression related to metabolic processes in human cell lines. Results indicated that treatment with this compound altered the expression levels of key metabolic genes, suggesting a role in metabolic regulation .

- Pharmacological Evaluation : A comprehensive pharmacological evaluation showed that this compound exhibits low toxicity while maintaining significant antibacterial efficacy in animal models. This positions it as a promising candidate for further development in therapeutic applications .

Propriétés

IUPAC Name |

(2,5-dimethylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCUCYFIXUXQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612427 | |

| Record name | 1-(2,5-Dimethylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919354-60-2 | |

| Record name | 1-(2,5-Dimethylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the conformation of (2,5-Dimethylphenyl)methanesulfonamide, particularly the N—H bond, compare to the dichloro analog?

A1: The research states that the N—H bond conformation in N-(2,5-Dichlorophenyl)methanesulfonamide is "similar to that in N-(2,5-dimethylphenyl)methanesulfonamide determined under identical conditions." [] This suggests that in both compounds, the N—H bond prefers a syn conformation with respect to the ortho substituent (chloro in the former, methyl in the latter) and an anti conformation with respect to the meta substituent. This implies that the steric effects of the methyl and chloro substituents on the N—H bond conformation might be comparable.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.